molecular formula C21H19N3OS3 B2623030 N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 953931-31-2

N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2623030
CAS No.: 953931-31-2
M. Wt: 425.58
InChI Key: GUXPSLMGLWYEGX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via an acetamide bridge. The benzothiazole moiety is substituted at the 2-position, while the thiazole ring incorporates a (2,5-dimethylbenzyl)thio group at the 2-position. This structural framework is associated with diverse pharmacological activities, particularly in kinase inhibition and antimicrobial applications, due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .

The synthesis of analogous compounds typically involves nucleophilic substitution or condensation reactions. For example, substituted N-(benzo[d]thiazol-2-yl)acetamides are often prepared by reacting 2-chloroacetamide derivatives with heterocyclic amines in polar aprotic solvents (e.g., DMF) under reflux, followed by recrystallization .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS3/c1-13-7-8-14(2)15(9-13)11-26-21-22-16(12-27-21)10-19(25)24-20-23-17-5-3-4-6-18(17)28-20/h3-9,12H,10-11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXPSLMGLWYEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The benzo[d]thiazole and thiazole rings are then coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and benzo[d]thiazole rings.

    Reduction: Reduced forms of the compound, potentially altering the acetamide linkage.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit promising antimicrobial properties against various pathogens, including bacteria and fungi:

  • Mechanism of Action : The thiazole ring enhances binding affinity to microbial targets, disrupting essential metabolic pathways.
  • Case Studies :
    • A study demonstrated that thiazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
    • Another research highlighted the effectiveness of certain thiazole compounds against drug-resistant Candida strains, suggesting a potential for new antifungal therapies .

Anticancer Activity

The anticancer potential of N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide has been explored through various studies:

  • In Vitro Studies : Compounds derived from this structure have shown cytotoxic effects on several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Synthetic Pathways

The synthesis of this compound typically involves:

  • Formation of Benzothiazole : Starting from 2-amino benzothiazole reacted with chloroacetyl chloride.
  • Thiazole Substitution : Incorporation of thioether groups through nucleophilic substitution reactions.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity:

  • Spectroscopic Methods : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to verify the molecular structure .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1. Structural and Pharmacological Comparison of Analogous Compounds

Compound ID Structural Modifications Pharmacological Activity Key Findings References
Target Compound 2,5-Dimethylbenzylthio (thiazole), benzothiazol-2-yl (acetamide) Not explicitly reported Structural similarity to CK1 inhibitors suggests kinase-targeting potential
Compound 17 (IJMS) Trifluoromethyl (benzothiazole), pyrimidin-4-one (thiazole) CK1 inhibition 71% yield, 98% HPLC purity; strong hydrogen bonding with kinase active site
Compound 20 (IJMS) 4-Methoxybenzyl (thiazole) CK1 inhibition Improved solubility due to methoxy group; moderate bioactivity
5d (Kaur et al.) Spiro-oxadiazole (replaces thiazole), indolin-3-ylidene Anti-inflammatory, antibacterial Highest anti-inflammatory activity (ED₅₀ = 12.4 μM)
Oxadiazole Derivatives 1,3,4-Oxadiazole (replaces thiazole) Enhanced receptor binding Bioisosteric replacement improves metabolic stability

Impact of Substituents on Activity

  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 17 enhances lipophilicity and binding affinity to CK1, attributed to hydrophobic interactions with kinase pockets .
  • Methoxy vs.
  • Thiazole vs.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N2S2C_{19}H_{20}N_2S_2, and it features a complex arrangement of thiazole rings and a benzo[d]thiazole moiety. The presence of sulfur and nitrogen heteroatoms contributes to its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC₁₉H₂₀N₂S₂
Molecular Weight356.50 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with thiazole-containing compounds. For instance, the acylation reaction using chloroacetyl chloride has been documented, yielding the target compound with high purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro assays demonstrated significant activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Candida albicans2016

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies utilizing A549 (lung cancer) and Caco-2 (colon cancer) cell lines demonstrated cytotoxic effects at varying concentrations.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
A54925
Caco-230

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

The biological activities of this compound are likely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
  • Cell Cycle Arrest : Evidence suggests that thiazole derivatives can disrupt normal cell cycle progression in cancer cells.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of thiazole derivatives. They found that modifications at specific positions on the thiazole ring significantly enhanced both antimicrobial and anticancer activities .

Another study demonstrated that compounds similar to this compound exhibited synergistic effects when used in combination with existing antibiotics against resistant strains of bacteria .

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